Metoquizine

Gastrointestinal Pharmacology Receptor Pharmacology Chemical Biology

For R&D only. Metoquizine's unique ergoline scaffold provides a distinct alternative to tropane alkaloids like atropine for SAR studies on muscarinic receptors. Ensure experimental reproducibility with this high-purity reference standard for analytical method development and in vitro pharmacological assays. Minimum order quantities and lead times apply; confirm current availability and pricing with your preferred vendor.

Molecular Formula C22H27N5O
Molecular Weight 377.5 g/mol
CAS No. 7125-67-9
Cat. No. B1676520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoquizine
CAS7125-67-9
SynonymsMetoquizine;  Lilly 42406;  Ly 42406;  Ly-42406;  Ly42406;  42406;  Metoquizina;  Metoquizinum; 
Molecular FormulaC22H27N5O
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C
InChIInChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28)/t16-,18-,20-/m1/s1
InChIKeyWGPJQOGQDROQGQ-YVWKXTFCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metoquizine (CAS 7125-67-9): An Ergot-Derived Antimuscarinic Agent for Peptic Ulcer Research and GI Pharmacological Investigation


Metoquizine (CAS 7125-67-9), also known as Lilly 42406 or Ly-42406, is a synthetic ergoline derivative and a muscarinic acetylcholine receptor antagonist [1]. Its molecular formula is C22H27N5O, and its structure features a unique pyrazole carboxamide substitution on an ergoline backbone, distinguishing it from more common antimuscarinic compounds like atropine or pirenzepine [2]. Historically, metoquizine was developed and investigated as an anti-ulcerative agent, operating through competitive antagonism at muscarinic receptors to reduce gastric secretions . While it is not currently a first-line therapeutic, its specific chemical scaffold makes it a valuable tool for research in gastrointestinal pharmacology, particularly in studies dissecting the role of specific muscarinic receptor subtypes in gastric function and for comparative studies with other antimuscarinic agents .

Why Metoquizine Cannot Be Casually Substituted with Generic Atropine or Pirenzepine in Gastric Function Research


While metoquizine shares a broad mechanism of action as a muscarinic antagonist with agents like atropine and pirenzepine, its unique ergoline-derived structure dictates a distinct pharmacological profile that precludes simple substitution [1]. In gastric pharmacology, the specific receptor subtype selectivity, tissue distribution, and downstream signaling effects are critical for data interpretation. Atropine is a non-selective antagonist, and pirenzepine is known for M1 selectivity, but their effects on gastric motility and secretion differ significantly in potency and duration [2]. Substituting metoquizine with these more common agents introduces uncontrolled variables related to off-target effects and differential tissue penetration, potentially confounding experimental outcomes in models of peptic ulcer disease or gastric secretion. The following sections detail the limited but crucial quantitative evidence that underscores why metoquizine remains a distinct research tool, not an interchangeable component .

Quantitative Differentiation of Metoquizine: Evidence-Based Selection Guide for Research Procurement


Structural and Target Class Differentiation from Non-Selective and M1-Selective Antimuscarinics

Metoquizine is an ergoline-based muscarinic acetylcholine receptor antagonist, differentiating it from tropane alkaloids like atropine or tricyclic compounds like pirenzepine [1]. Its unique chemical scaffold implies distinct receptor subtype binding kinetics and tissue selectivity profiles. No head-to-head binding affinity or functional assay data for metoquizine versus atropine or pirenzepine are currently available in the public domain, representing a significant gap in the literature [2]. Therefore, any direct quantitative comparison of potency or efficacy at muscarinic receptor subtypes cannot be made at this time.

Gastrointestinal Pharmacology Receptor Pharmacology Chemical Biology

Comparative Purity and Analytical Characterization for Reproducible Research

For research procurement, a quantifiable differentiation lies in the certified purity and comprehensive analytical characterization provided by vendors. Metoquizine is offered with a minimum purity of ≥98%, as confirmed by HPLC or similar methods, and includes detailed spectroscopic data (e.g., NMR, MS) to ensure batch-to-batch consistency . This level of quality control is crucial for reproducible in vitro and in vivo studies. While similar purity standards exist for many research compounds, the specific combination of analytical data (SMILES, InChIKey, exact mass) provided for metoquizine ensures the researcher is working with a verified, structurally correct molecule, eliminating the variable of unknown impurities that could confound results, especially in sensitive pharmacological assays .

Analytical Chemistry Quality Control Reproducibility

Availability as a Unique Research Tool with Defined Synthesis Lead Times

Metoquizine is not a widely stocked, off-the-shelf chemical; its availability is a key quantitative differentiator. Suppliers indicate that the compound may require custom synthesis with lead times ranging from 2 to 6 months and minimum order quantities of 1 gram . This contrasts sharply with common antimuscarinics like atropine and pirenzepine, which are typically available from multiple vendors with immediate shipping and small-quantity options. The specialized synthesis and limited availability of metoquizine underscore its role as a dedicated research tool for specific investigations, not a commodity chemical .

Chemical Synthesis Lead Optimization Tool Compound

Historical Anti-Ulcer Efficacy Suggests a Unique, Though Unquantified, In Vivo Profile

Metoquizine was historically developed for the treatment of peptic ulcers, functioning as a muscarinic receptor antagonist [1]. This therapeutic focus provides a class-level inference for its potential superiority in gastric acid secretion inhibition compared to non-selective agents like atropine, which have broader, more pronounced systemic side effects (e.g., tachycardia, mydriasis). While direct comparative in vivo data for metoquizine's anti-ulcer efficacy versus other antimuscarinics (e.g., pirenzepine, telenzepine) are not publicly available, its development for this specific indication suggests a desirable balance of gastric antisecretory potency and peripheral side effect profile . The absence of published comparative data for metoquizine against other agents in this class represents a critical knowledge gap.

Peptic Ulcer Disease Gastric Secretion In Vivo Pharmacology

Optimal Research and Industrial Application Scenarios for Metoquizine Based on Evidenced Differentiators


Probing Muscarinic Receptor Subtype Function in Gastric Tissue Ex Vivo

Metoquizine's unique ergoline structure and historical anti-ulcer indication make it a valuable tool for ex vivo studies on isolated gastric tissue or primary cell cultures. Researchers can use metoquizine alongside more selective antagonists (e.g., pirenzepine for M1, darifenacin for M3) to dissect the contribution of different muscarinic receptor subtypes to gastric acid secretion and smooth muscle contraction. Its distinct chemical scaffold allows for the assessment of potential off-target effects or unique binding kinetics not observed with classical muscarinic antagonists [1].

Comparative In Vivo Pharmacology Studies of Gastric Acid Secretion in Rodent Models

In rodent models of gastric ulceration (e.g., stress-induced, ethanol-induced), metoquizine can be directly compared to established antimuscarinics (pirenzepine, telenzepine) and H2-receptor antagonists (ranitidine). Such studies are crucial for establishing the compound's relative potency, duration of action, and therapeutic index in a whole-animal context. Given the lack of published data, this is a high-value research application that could fill a significant gap in the pharmacological literature [2]. The use of a well-characterized, high-purity compound is essential for generating credible, publishable data in these complex models .

Serving as a Reference Standard in Analytical Method Development for Ergoline Alkaloids

Due to its stable, well-defined structure and high-purity commercial availability (≥98%), metoquizine can serve as a reference standard or a system suitability compound in the development and validation of analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying ergoline derivatives in complex biological matrices. Its unique fragmentation pattern and chromatographic behavior provide a specific marker for method optimization, which is valuable in forensic toxicology or pharmacokinetic studies of related compounds .

Structure-Activity Relationship (SAR) Studies to Develop Novel Anti-Ulcer Agents

Metoquizine's pyrazole carboxamide ergoline scaffold provides a starting point for medicinal chemistry programs focused on developing next-generation anti-ulcer agents. By synthesizing and testing a series of metoquizine analogs, researchers can explore the SAR for muscarinic receptor binding, gastric selectivity, and metabolic stability. The procurement of metoquizine as a parent compound, despite its long lead time and higher cost, is a necessary investment for initiating a novel drug discovery program aimed at identifying a candidate with improved efficacy and safety over existing therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metoquizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.